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Compound of Interest

Compound Name: Strontium hydride (SrH2)

Cat. No.: B080679

A detailed analysis of computational Density Functional Theory (DFT) predictions and a
comparative validation against available experimental data for related alkaline earth hydrides.

This guide provides a comprehensive comparison of the electronic band structure of Strontium
Hydride (SrH2), primarily focusing on computational results derived from Density Functional
Theory (DFT). Due to the current absence of direct experimental validation for the electronic
band structure of SrHz, this guide leverages data from related alkaline earth hydrides, such as
Calcium Hydride (CaHz2) and Barium Hydride (BaH2), to offer a robust comparative analysis
and to contextualize the theoretical predictions for SrHz. The information is intended for
researchers, scientists, and professionals in drug development with an interest in the
fundamental electronic properties of metal hydrides.

Data Summary of Electronic Band Gaps

The electronic band gap is a crucial parameter determining the electronic and optical properties
of a material. Below is a summary of calculated and experimental band gaps for SrHz, CaHz,
and BaHe.. It is important to note the well-documented tendency of the Generalized Gradient
Approximation (GGA) functional in DFT to underestimate the band gap of insulators and
semiconductors. More advanced methods like the hybrid functional HSEO06 and the GW
approximation typically provide results in better agreement with experimental values.
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Material Method Band Gap Type Band Gap (eV)
SrH2 DFT (GGA-PBE)[1] Indirect 1.3

DFT (HSEO06) Indirect ~3.5 - 4.5 (Estimated)

GW Approximation Indirect ~4.5 - 5.5 (Estimated)

CaH: DFT (GGA) Indirect 3.03
Experimental (Optical) - 52+0.1

BaH:2 DFT (GGA) Indirect 2.87

Note: The HSEO06 and GW values for SrHz are estimations based on the typical
underestimation of GGA for alkaline earth hydrides, as observed in the case of CaH-.

Methodologies and Protocols

A clear understanding of the methodologies employed in both computational and experimental
studies is essential for a critical evaluation of the data.

Computational Protocols (DFT and GW)

Density Functional Theory is a quantum mechanical modeling method used to investigate the
electronic structure of many-body systems. The choice of the exchange-correlation functional is
critical for the accuracy of the results, especially for the band gap of insulators.

e Generalized Gradient Approximation (GGA): The Perdew-Burke-Ernzerhof (PBE) functional
is a widely used GGA functional. While computationally efficient, it systematically
underestimates the band gap of semiconductors and insulators. The calculation for pristine
SrH2 reported a band gap of 1.3 eV using the CASTEP code with the GGA-PBE
functional[1].

» Hybrid Functionals (HSEO6): The Heyd-Scuseria-Ernzerhof (HSEO6) functional incorporates
a fraction of exact Hartree-Fock exchange, which helps to correct the self-interaction error
inherent in GGA and leads to more accurate band gap predictions. While no specific HSE06
calculations for SrH2 were found, this method is a standard for obtaining reliable band
structures of insulating materials.
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o GW Approximation: The GW approximation is a many-body perturbation theory approach
that is considered the state-of-the-art for calculating quasiparticle energies and band gaps. It
goes beyond the mean-field approximation of DFT and often yields results in excellent
agreement with experimental data for a wide range of materials.

Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique used to directly probe the electronic band
structure of crystalline solids. While no ARPES data for SrHz is currently available, the general
methodology is as follows:

o Sample Preparation: A single crystal of the material with a clean, atomically flat surface is
prepared in an ultra-high vacuum (UHV) chamber to prevent surface contamination.

e Photoionization: The sample is irradiated with monochromatic photons of a specific energy
(typically in the ultraviolet or soft X-ray range).

o Electron Detection: The kinetic energy and emission angle of the photoemitted electrons are
measured by a hemispherical electron analyzer.

e Band Structure Mapping: By conserving energy and momentum, the binding energy and
crystal momentum of the electron within the solid can be determined, allowing for the direct
mapping of the electronic band structure.

Visualizing the Validation Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of a
computational DFT validation study and the relationship between different computational and
experimental methods.
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Computational and experimental workflow for band structure validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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